molecular formula C13H17N3O B11732669 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol CAS No. 1856094-37-5

2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

Katalognummer: B11732669
CAS-Nummer: 1856094-37-5
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: QTVSHBZLVCCNJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-phenylethylamino group and an ethan-1-ol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol typically involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative. One common method includes the condensation of 2-phenylethylamine with 4-chloropyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanal or 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanoic acid .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a ligand for biological receptors, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent due to its interaction with specific molecular targets.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylethylamine: A simpler compound with a similar phenylethylamine structure but lacking the pyrazole ring.

    4-(2-Phenylethyl)pyrazole: A compound with a similar pyrazole ring but different substituents.

Uniqueness

2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is unique due to the combination of the pyrazole ring and the 2-phenylethylamino group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

1856094-37-5

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

2-[4-(2-phenylethylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O/c17-9-8-16-11-13(10-15-16)14-7-6-12-4-2-1-3-5-12/h1-5,10-11,14,17H,6-9H2

InChI-Schlüssel

QTVSHBZLVCCNJP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC2=CN(N=C2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.